Product packaging for 4-Methylphenetole(Cat. No.:CAS No. 622-60-6)

4-Methylphenetole

Cat. No.: B147166
CAS No.: 622-60-6
M. Wt: 136.19 g/mol
InChI Key: WSWPHHNIHLTAHB-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ether Chemistry

4-Methylphenetole is a classic example of an aromatic ether, a class of compounds characterized by an oxygen atom connected to an aryl group and an alkyl or another aryl group. Its structure is closely related to phenetole (B1680304) (ethoxybenzene), with the addition of a methyl group on the benzene (B151609) ring, which modifies its physicochemical properties and reactivity.

The primary and most established method for synthesizing this compound is the Williamson ether synthesis. This SN2 reaction is a cornerstone of organic chemistry and involves the reaction of a phenoxide with an alkyl halide. In the case of this compound, the synthesis typically uses 4-methylphenol (p-cresol) and an ethyl halide, such as ethyl bromide, in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. The high yield and scalability of this method make this compound a readily accessible intermediate for further chemical transformations.

The ether linkage in this compound is relatively stable, yet the aromatic ring and the benzylic protons of the ethyl group provide sites for various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction. For instance, oxidation can lead to the formation of aldehydes and carboxylic acids, demonstrating its utility as a starting material for more complex functionalized molecules.

Interdisciplinary Research Significance and Scope

The utility of this compound extends far beyond fundamental organic synthesis, marking its significance in a variety of interdisciplinary research fields. It serves as a crucial building block or intermediate in the creation of a wide array of commercially and scientifically important molecules. chemicalbook.com

Table 2: Research and Application Areas of this compound

Field Specific Use
Medicinal Chemistry Intermediate in the synthesis of analgesics and anti-inflammatory drugs.
Agrochemicals Precursor in the formulation of pesticides.
Flavor & Fragrance Employed as a flavoring agent.

| Polymer Chemistry | Used as a component in polymer production. |

In medicinal chemistry , a discipline focused on designing and developing pharmaceutical drugs, this compound acts as a key precursor. wikipedia.org Its structure is incorporated into larger, more complex active pharmaceutical ingredients (APIs). The ability to chemically modify the molecule allows for the fine-tuning of properties necessary for therapeutic applications. wikipedia.org

Within agrochemical research , it functions as an intermediate in the synthesis of certain pesticides. The development of new and effective crop protection agents is a continuous effort where novel molecular scaffolds are highly sought after.

The compound also finds a place in the flavor and fragrance industry due to its specific aromatic characteristics. Furthermore, in materials science and polymer chemistry , this compound can be used as a monomer or an additive in the production of specialized polymers. Its aromatic nature can impart desirable thermal or mechanical properties to the resulting materials. This broad spectrum of applications underscores the compound's versatility and its established role as a valuable intermediate in advanced chemical research.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-ethoxy-4-methylbenzene
Phenetole
Ethoxybenzene
4-methylphenol
p-Cresol (B1678582)
Ethyl bromide
Sodium hydroxide
Potassium carbonate
Aldehydes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B147166 4-Methylphenetole CAS No. 622-60-6

Properties

IUPAC Name

1-ethoxy-4-methylbenzene
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InChI

InChI=1S/C9H12O/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WSWPHHNIHLTAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID7060756
Record name Benzene, 1-ethoxy-4-methyl-
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Molecular Weight

136.19 g/mol
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CAS No.

622-60-6
Record name 1-Ethoxy-4-methylbenzene
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Record name Benzene, 1-ethoxy-4-methyl-
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Record name 4-Methylphenetole
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Record name Benzene, 1-ethoxy-4-methyl-
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Record name 4-methylphenetole
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Synthetic Methodologies and Mechanistic Investigations of 4 Methylphenetole

Established Synthetic Pathways

The traditional synthesis of 4-Methylphenetole primarily relies on the formation of an ether linkage to a p-cresol (B1678582) backbone. The most prominent of these methods is the Williamson ether synthesis, a robust and widely utilized reaction. Direct alkylation of toluene represents an alternative, though mechanistically challenging, route.

Williamson Ether Synthesis

The most reliable and conventional method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The synthesis involves the deprotonation of a phenol, in this case, p-cresol (4-methylphenol), to form a more nucleophilic phenoxide ion. This is typically achieved using a strong base like sodium hydroxide (B78521). The resulting sodium p-cresoxide then reacts with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide) or diethyl sulfate (B86663), to yield this compound. gordon.edu

The general reaction is as follows: CH₃-C₆H₄-OH + NaOH → CH₃-C₆H₄-O⁻Na⁺ + H₂O CH₃-C₆H₄-O⁻Na⁺ + CH₃CH₂-X → CH₃-C₆H₄-OCH₂CH₃ + NaX (where X = Br, I, OSO₃Et)

The efficiency of the Williamson ether synthesis is dependent on several factors, including the choice of base, solvent, and ethylating agent. Phenols are sufficiently acidic to be deprotonated by common bases like sodium hydroxide. gordon.edu The reaction works best with primary alkyl halides as the electrophile to ensure the SN2 pathway is favored over potential elimination (E2) side reactions.

Toluene-Ethanol Alkylation Reactions

The direct synthesis of this compound from the alkylation of toluene with ethanol is a conceptually straightforward but practically complex pathway. This reaction falls under the category of Friedel-Crafts alkylation. In this process, an acid catalyst would be required to activate ethanol to act as an electrophile, which would then attack the aromatic ring of toluene.

However, this approach is fraught with significant challenges related to regioselectivity and chemoselectivity. The primary hurdles include:

C-Alkylation vs. O-Alkylation: The reaction overwhelmingly favors C-alkylation, where the ethyl group attaches directly to the benzene (B151609) ring, producing a mixture of ortho- and para-ethyltoluene. O-alkylation to form the ether is a minor and often negligible pathway.

Regioselectivity: The methyl group on toluene is an ortho-, para-directing activator for electrophilic aromatic substitution. This leads to the formation of isomeric products (2-ethyltoluene and 4-ethyltoluene), which can be difficult to separate.

Polyalkylation: The product, ethyltoluene, is more reactive than toluene itself, leading to further alkylation and the formation of diethyltoluene and other polyalkylated byproducts.

Due to these limitations, direct toluene-ethanol alkylation is not considered an efficient or established method for the targeted synthesis of this compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of etherification reactions. For the synthesis of this compound, catalytic methods are primarily applied to the O-alkylation of p-cresol with ethanol or other ethylating agents.

One significant advancement is the use of Phase-Transfer Catalysis (PTC) in the Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with NaOH) to the organic phase (containing the ethyl halide). utahtech.educrdeepjournal.org This enhances the reaction rate by bringing the reactants together in a single phase and providing a "naked," more reactive nucleophile. operachem.com

Table 1: Comparison of Catalytic Systems for Ether Synthesis
Catalyst SystemReactantsReaction TypeAdvantages
None (Classical)p-Cresol, Ethyl Bromide, NaOHWilliamson Ether SynthesisSimple, well-established
Phase-Transfer Catalyst (e.g., TBAB)p-Cresol, Ethyl Halide, NaOHL-L Phase-Transfer Williamson SynthesisIncreased reaction rates, milder conditions, improved yields
Solid Acid Catalysts (e.g., Zeolites)p-Cresol, EthanolGas-Phase AlkylationCatalyst recyclability, continuous processing, high selectivity with proper catalyst design

Solid acid catalysts, such as zeolites, have been extensively studied for the alkylation of phenols. In the context of this compound synthesis, these catalysts can be employed for the gas-phase alkylation of p-cresol with ethanol. The shape-selective properties of zeolites can be exploited to favor the formation of the desired para-isomer and promote O-alkylation over competing C-alkylation. The catalyst's pore structure and the nature of its acidic sites are critical in determining product distribution.

Advanced Synthetic Strategies

Research into the synthesis of this compound has also explored the development of novel reactants and strategies to improve reaction control, particularly regarding selectivity.

Development of Novel Precursors and Reactants

While p-cresol and simple ethyl halides remain the most common precursors, advancements focus on the use of alternative ethylating agents that may offer milder reaction conditions or higher yields. Diethyl sulfate and diethyl carbonate are effective alternatives to ethyl halides. Diethyl carbonate, in particular, is considered a "green" reagent, as its use can lead to more environmentally benign processes. The choice of precursor is critical; starting with p-cresol inherently solves the problem of regioselectivity concerning the methyl group's position on the aromatic ring.

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity: As this compound is an achiral molecule, stereoselective considerations are not relevant to its direct synthesis. Such considerations would only apply if chiral centers were to be introduced into the molecule during subsequent functionalization.

Regioselectivity: This is a paramount consideration in the synthesis of this compound. The goal is to achieve exclusive formation of the para-substituted isomer with an ether linkage (O-alkylation) rather than ring alkylation (C-alkylation).

Starting Material Choice: The most effective strategy to ensure perfect regioselectivity of the methyl and ethoxy groups in a 1,4- (para) arrangement is to start with a precursor that already has this substitution pattern, namely p-cresol.

Controlling O- vs. C-Alkylation: In reactions involving phenols, there is always a competition between O-alkylation (ether formation) and C-alkylation (formation of ethyl-p-cresol). The reaction conditions determine the outcome. Under basic conditions, as in the Williamson ether synthesis, the formation of the phenoxide ion strongly favors O-alkylation. In contrast, acidic conditions, typical of Friedel-Crafts reactions, tend to favor C-alkylation.

Derivatization Reactions and Functionalization Studies

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methyl group (-CH₃) and the ethoxy group (-OCH₂CH₃). Both are ortho-, para-directing. The ethoxy group is a stronger activating group than the methyl group.

The positions ortho to the stronger activating ethoxy group (positions 2 and 6) and the position ortho to the methyl group (position 3 and 5) are potential sites for substitution. The combined directing effects guide incoming electrophiles primarily to the positions ortho to the powerful ethoxy group.

Common functionalization reactions include:

Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is expected to introduce an acyl group onto the ring, predominantly at the position ortho to the ethoxy group. researchgate.netsapub.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, again expected at the 2-position.

Halogenation: Reaction with halogens (e.g., Br₂ with a Lewis acid) would result in the substitution of a hydrogen atom on the ring with a halogen.

Table 2: Predicted Regiochemical Outcome of Electrophilic Substitution on this compound
ReactionReagentsMajor Product
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-4-methylphenetole
NitrationHNO₃, H₂SO₄2-Nitro-4-methylphenetole
BrominationBr₂, FeBr₃2-Bromo-4-methylphenetole

These derivatization reactions open pathways to a wide array of more complex molecules, making this compound a versatile building block in organic synthesis.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration to 2-nitro-4-methylphenetole)

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the ethoxy (-OEt) and the methyl (-CH₃) groups. Both are classified as ortho, para-directing substituents. The ethoxy group, with its oxygen lone pairs, is a powerful activating group, exerting its influence primarily through resonance. The methyl group is a weaker activator, operating through an inductive effect.

In the case of this compound, the directing effects of both groups reinforce each other. The positions ortho to the strong activating ethoxy group (C2 and C6) are the most nucleophilic and thus the most favorable sites for electrophilic attack. The C2 position is also ortho to the methyl group, making it particularly electron-rich.

A quintessential example of this reactivity is the nitration of this compound. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

Mechanism:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The π-electron system of the this compound ring attacks the nitronium ion. The attack occurs preferentially at the C2 position, which is strongly activated by the adjacent ethoxy group and to a lesser extent by the methyl group. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the C2 carbon. This restores the aromaticity of the ring and yields the final product, 2-nitro-4-methylphenetole.

Due to the strong directing effect of the ethoxy group, the formation of the 2-nitro isomer is highly favored. While some of the 3-nitro isomer (ortho to the methyl group, meta to the ethoxy group) may form, it is typically a minor product. nih.gov The amount of meta substitution in the nitration of similarly substituted rings like toluene and anisole is generally low, often 3% or less. nih.gov

Table 1: Regioselectivity in the Nitration of this compound
Position of SubstitutionDirecting Group(s)Relative ReactivityMajor/Minor Product
C2 (ortho to -OEt, ortho to -Me)Ethoxy (strong activator), Methyl (weak activator)Highly FavorableMajor
C3 (meta to -OEt, ortho to -Me)Ethoxy (meta), Methyl (ortho)Less FavorableMinor

Alkylation and Acylation Reactions of the Aromatic Ring

Friedel-Crafts reactions are fundamental methods for attaching alkyl and acyl groups to aromatic rings.

Alkylation: Friedel-Crafts alkylation involves the reaction of this compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid polarizes the alkyl halide, generating a carbocation or a carbocation-like species that acts as the electrophile. The activated ring of this compound then attacks this electrophile. As with nitration, substitution is directed to the positions ortho to the ethoxy group. However, Friedel-Crafts alkylation is prone to limitations, including the possibility of carbocation rearrangements to form more stable carbocations and polyalkylation, where the product, being more activated than the starting material, undergoes further alkylation.

Acylation: Friedel-Crafts acylation is a more controlled alternative that introduces an acyl group (R-C=O) into the aromatic ring using an acyl chloride or acid anhydride with a Lewis acid catalyst. organic-chemistry.org The electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement. stackexchange.com

The acylation of this compound is expected to occur primarily at the C2 position, ortho to the strongly activating ethoxy group. However, research on the mechanochemical Friedel-Crafts acylation of a similar compound, 4-ethylanisole, with succinic anhydride revealed that acylation can be accompanied by the cleavage of the ether bond, resulting in a phenolic product. beilstein-journals.org This suggests that under certain conditions, the Lewis acid can catalyze both the acylation and the dealkylation of the ether.

The general mechanism for acylation proceeds as follows:

Formation of Acylium Ion: The acyl chloride or anhydride reacts with the Lewis acid (e.g., AlCl₃) to form a resonance-stabilized acylium ion.

Electrophilic Attack: The aromatic ring attacks the acylium ion, forming a sigma complex.

Deprotonation: A proton is lost from the ring to restore aromaticity, yielding a ketone. The ketone product forms a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.

The resulting aryl ketone is deactivated towards further substitution, preventing the polyacylation issues seen in Friedel-Crafts alkylation. organic-chemistry.org

Ether Cleavage and Rearrangement Studies

The ether linkage in this compound is relatively stable but can be cleaved under specific and often harsh conditions.

Ether Cleavage: Aryl alkyl ethers like this compound are readily cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.org The reaction does not cleave the aryl-oxygen bond because the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack. Instead, the cleavage occurs at the ethyl-oxygen bond. libretexts.org

The mechanism is a nucleophilic substitution (Sₙ2) reaction:

Protonation: The ether oxygen is protonated by the strong acid, converting the ethoxy group into a good leaving group (an alcohol).

Nucleophilic Attack: The halide ion (Br⁻ or I⁻), a good nucleophile, attacks the less sterically hindered carbon of the protonated ether, which is the ethyl group's α-carbon.

Product Formation: The C-O bond is broken, resulting in the formation of 4-methylphenol (p-cresol) and the corresponding ethyl halide (bromoethane or iodoethane). libretexts.orgkhanacademy.org

Table 2: Products of Acid-Catalyzed Cleavage of this compound
ReagentAromatic ProductAlkyl ProductMechanism
HBr (conc.)4-MethylphenolBromoethaneSₙ2
HI (conc.)4-MethylphenolIodoethaneSₙ2

Lewis acids, most notably boron tribromide (BBr₃), are also highly effective reagents for cleaving aryl ethers under milder conditions than hydrohalic acids. researchgate.net The reaction involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group.

Rearrangement Studies: While this compound itself does not readily undergo rearrangement, its derivatives can participate in classic organic rearrangement reactions.

Fries Rearrangement: This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgbyjus.com If this compound were first cleaved to 4-methylphenol and then esterified (e.g., with acetyl chloride to form p-cresyl acetate), the resulting ester could undergo a Fries rearrangement. An acyl group migrates from the phenolic oxygen to the aromatic ring, typically favoring the para position at lower temperatures and the ortho position at higher temperatures. byjus.com For p-cresyl acetate, the rearrangement would yield 2-hydroxy-5-methylacetophenone.

Claisen Rearrangement: This is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl aryl ether. wikipedia.orgbyjus.com To study this reaction, this compound would first be converted to 4-methylphenol (via ether cleavage) and then reacted with an allyl halide to form allyl p-tolyl ether. Upon heating, this ether undergoes a concerted, intramolecular rearrangement through a cyclic transition state to produce 2-allyl-4-methylphenol. libretexts.orgresearchgate.net The reaction involves the allyl group migrating from the ether oxygen to the ortho position of the ring, followed by tautomerization to restore aromaticity. masterorganicchemistry.com

Role of this compound as a Synthetic Intermediate

The chemical reactivity of this compound and its derivatives makes it a valuable building block in multi-step organic syntheses. The structural motif is found in various pharmaceuticals, agrochemicals, and dyes.

A prominent example is in the synthesis of fenofibrate, a drug used to treat high cholesterol and high triglycerides. One industrial synthesis of fenofibrate involves the preparation of the key intermediate 4-chloro-4'-hydroxybenzophenone. This is achieved through a Friedel-Crafts reaction between 4-chlorobenzoyl chloride and anisole (a close analogue of this compound), followed by demethylation of the resulting ether. google.com This demonstrates the utility of the Friedel-Crafts acylation of an activated aromatic ether as a crucial step in constructing complex pharmaceutical molecules.

The general synthetic strategy often involves:

Functionalization of the Ring: Using reactions like Friedel-Crafts acylation to install a key fragment onto the this compound core.

Modification of the Ether: Cleaving the ether to unmask a reactive phenol group, which can then be used for subsequent reactions, such as etherification to build more complex structures. google.com

This highlights the role of this compound not just as a static molecule, but as a versatile intermediate whose functional groups can be strategically manipulated to build architecturally complex and biologically active compounds. nih.govscience.gov

Advanced Spectroscopic and Analytical Characterization of 4 Methylphenetole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the environment of atomic nuclei, particularly 1H and 13C. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of specific signals to corresponding atoms within the molecule. mnstate.eduhw.ac.uk

High-Resolution 1H NMR Spectral Analysis and Signal Assignments

High-resolution 1H NMR spectroscopy of 4-Methylphenetole reveals distinct signals corresponding to the different proton environments in the molecule. The aromatic region typically shows signals for the four protons on the benzene (B151609) ring. Due to the para substitution pattern and the symmetry of the molecule, these protons are chemically equivalent in pairs, often appearing as a characteristic AA'BB' or similar spin system depending on the field strength, although simpler interpretations approximating two doublets are common. researchgate.net

The ethoxy group (-OCH2CH3) gives rise to two distinct signals. The methylene (B1212753) protons (-OCH2-) adjacent to the oxygen are deshielded and typically appear further downfield. hw.ac.uk These protons are coupled to the methyl protons of the ethoxy group, resulting in a quartet splitting pattern. hw.ac.uk The methyl protons (-CH3) of the ethoxy group are more shielded and appear further upfield, exhibiting a triplet splitting pattern due to coupling with the adjacent methylene protons. hw.ac.uk

The methyl group (-CH3) directly attached to the benzene ring is also shielded and appears as a singlet, as it has no adjacent protons to cause splitting. hw.ac.uk The integration of each signal set corresponds to the number of protons in that environment. mnstate.eduhw.ac.uk

Based on typical chemical shift ranges for similar compounds, the following assignments can be expected:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons (ortho to O)~6.8 - 7.0Doublet2H
Aromatic protons (ortho to CH3)~7.0 - 7.2Doublet2H
Ethoxy -OCH2-~3.8 - 4.1Quartet2H
Ethoxy -CH3~1.3 - 1.5Triplet3H
Aromatic -CH3~2.2 - 2.4Singlet3H

Note: Actual chemical shifts may vary slightly depending on solvent, concentration, and spectrometer field strength.

13C NMR Spectral Analysis for Carbon Framework Elucidation

13C NMR spectroscopy provides information about the carbon framework of this compound. The spectrum typically shows a signal for each chemically distinct carbon atom. chemicalbook.com For this compound, there are a total of nine carbon atoms, but due to the symmetry of the para-substituted benzene ring, some carbon atoms are equivalent.

The benzene ring carbons will give rise to four distinct signals. The carbon bearing the ethoxy group and the carbon bearing the methyl group are typically observed at different chemical shifts due to the influence of the substituents. The two carbons ortho to the ethoxy group are equivalent, as are the two carbons ortho to the methyl group.

The carbons of the ethoxy group (-OCH2CH3) will produce two signals. The methylene carbon (-OCH2-) attached to the oxygen is deshielded and appears at a characteristic downfield position. The methyl carbon (-CH3) is more shielded and appears further upfield.

The methyl carbon (-CH3) attached to the benzene ring is also observed in the upfield region, though its chemical shift will be distinct from the ethoxy methyl carbon.

A representative 13C NMR spectrum of this compound would show signals corresponding to these distinct carbon environments. chemicalbook.com

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Aromatic C (bearing O)~150 - 160
Aromatic C (bearing CH3)~130 - 140
Aromatic CH (ortho to O)~110 - 120
Aromatic CH (ortho to CH3)~125 - 135
Ethoxy -OCH2-~60 - 70
Ethoxy -CH3~10 - 20
Aromatic -CH3~20 - 30

Note: Actual chemical shifts may vary slightly depending on solvent, concentration, and spectrometer field strength.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are invaluable for confirming structural assignments and establishing connectivity within a molecule. epfl.chsdsu.edu

COSY (COrrelation SpectroscopY): A 1H-1H correlation experiment that shows coupling between protons through bonds. epfl.chsdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons and between the methylene and methyl protons of the ethoxy group, confirming their connectivity. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): A 1H-13C correlation experiment that shows direct correlations between protons and the carbon atoms to which they are directly attached (one-bond correlations). epfl.chsdsu.edu An HSQC spectrum of this compound allows for the assignment of carbon signals based on the known assignments of the directly bonded protons. sdsu.educolumbia.edu Edited HSQC can further differentiate between CH/CH3 and CH2 groups based on the phase of the cross-peaks. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): A 1H-13C correlation experiment that shows correlations between protons and carbon atoms that are separated by two, three, or sometimes four bonds (long-range correlations). epfl.chsdsu.edu HMBC is particularly useful for identifying quaternary carbons and confirming connectivity across multiple bonds, such as the connection between the ethoxy group and the aromatic ring, or the methyl group and the aromatic ring. sdsu.educolumbia.edu Cross-peaks would be expected between the ethoxy methylene protons and the aromatic carbon they are attached to, as well as the adjacent quaternary aromatic carbon. Similarly, correlations would be observed between the aromatic methyl protons and the aromatic carbon they are attached to, and adjacent aromatic carbons.

These 2D NMR techniques provide complementary information that allows for a comprehensive and unambiguous assignment of all 1H and 13C signals and confirmation of the this compound structure.

Solvent Effects in NMR Spectroscopy

The choice of solvent can influence the chemical shifts observed in NMR spectroscopy. pitt.eduucla.edu Deuterated solvents are commonly used in NMR to avoid overwhelming the spectrum with solvent signals. ucla.edu The polarity and magnetic anisotropy of the solvent can affect the local electronic environment around the nuclei, leading to shifts in resonance frequencies. pitt.edu For this compound, like other organic compounds, the chemical shifts of protons and carbons may vary slightly depending on the deuterated solvent used (e.g., CDCl3, DMSO-d6, C6D6). ucla.edu These solvent effects are generally predictable and well-documented for common NMR solvents. pitt.eduucla.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. scribd.com

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Mechanisms

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for analyzing organic molecules. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and often fragmentation. 182.160.97acdlabs.com The resulting ions are then separated and detected based on their m/z ratio, producing a mass spectrum. scribd.com

For this compound, the molecular ion peak (M+) is expected at m/z 136, corresponding to its molecular weight. nih.govlookchem.com Fragmentation of the molecular ion occurs through various pathways, yielding characteristic fragment ions that provide structural information. scribd.comacdlabs.com

Key fragmentation pathways for aromatic ethers like this compound under EI conditions include:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom. This can occur on either side of the oxygen. Cleavage of the C-O bond in the ethoxy group can lead to the loss of an ethyl radical (•CH2CH3), forming a phenoxy-like fragment at m/z 107 [C7H7O]+. Alternatively, cleavage of the O-C bond to the aromatic ring is less common but possible.

Beta-cleavage: Cleavage of the bond beta to the oxygen atom. In the ethoxy group, this involves cleavage of the C-C bond, leading to the loss of a methyl radical (•CH3) and formation of a fragment at m/z 121 [C8H9O]+, or loss of an ethyl radical and formation of a fragment at m/z 93 [C6H5O]+.

Fragmentation of the aromatic ring: The substituted aromatic ring can undergo further fragmentation, leading to ions corresponding to the tropylium (B1234903) ion (m/z 91) or other substituted aromatic fragments. The presence of the methyl group can lead to the loss of a hydrogen atom (M-1) or the methyl radical.

Loss of neutral molecules: Neutral fragments such as ethylene (B1197577) (C2H4) or a methyl radical (•CH3) can be lost during fragmentation.

Observed fragment ions in the EI-MS spectrum of this compound often include a significant peak at m/z 108, which corresponds to the loss of ethylene (C2H4) from the molecular ion [M - C2H4]+. nih.govnih.gov Other prominent peaks may include those at m/z 107 [C7H7O]+ (loss of ethyl radical), m/z 91 [C7H7]+ (tropylium ion), and fragments related to the methyl group and further breakdown of the aromatic ring. nih.govnih.gov Analysis of the relative abundance of these fragment ions provides valuable information for confirming the structure of this compound.

Representative EI-MS Fragment Ions for this compound:

m/z ValueProposed Fragment IonPossible Fragmentation Pathway
136[C9H12O]+•Molecular Ion
108[C7H8O]+•Loss of C2H4
107[C7H7O]+Loss of •CH2CH3 (alpha-cleavage)
91[C7H7]+Tropylium ion
(Others)(Various)Further fragmentation

Note: This table provides common fragmentation pathways; other ions may also be observed.

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS) in Complex Mixture Analysis

Hyphenated mass spectrometry techniques combine a separation method with mass spectrometry, allowing for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique where a gas chromatograph separates volatile and semi-volatile compounds before they are introduced into the mass spectrometer. thermofisher.comhidenanalytical.comchromatographyonline.com

GC-MS is particularly valuable for the analysis of complex samples containing this compound. The gas chromatograph separates this compound from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. thermofisher.com As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI) and fragmented. thermofisher.com The resulting mass spectrum of each component, along with its retention time from the GC, provides a powerful means of identification and quantification. thermofisher.comhidenanalytical.com The reproducible EI-MS fragmentation pattern of this compound (including the molecular ion at m/z 136 and characteristic fragments at m/z 108 and 107) serves as a unique fingerprint for its identification within a complex chromatogram by searching against mass spectral libraries. libretexts.org182.160.97chemicalbook.com GC-MS is widely applied in various fields, including environmental analysis, food safety, and flavor and fragrance analysis, where this compound might be present in complex matrices. thermofisher.comshimadzu.com.sg

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. This absorption corresponds to the vibrational modes of the molecule, providing information about the functional groups present. azooptics.comlibretexts.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a common method for obtaining IR spectra. azooptics.comresearchgate.net FTIR spectroscopy is highly effective for identifying functional groups within a molecule based on characteristic absorption bands at specific wavenumbers. azooptics.comlibretexts.orgresearchgate.net The infrared spectrum is often divided into different regions, with certain ranges being indicative of particular functional groups. azooptics.com

For this compound (1-ethoxy-4-methylbenzene), key functional groups include an aromatic ring, an ether linkage (-O-), a methyl group (-CH3), and an ethyl group (-OCH2CH3). cdutcm.edu.cnnih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of these functional groups. chemicalbook.com

Expected characteristic IR absorption bands for this compound include:

Aromatic C-H stretching vibrations: Typically observed in the region of 3100-3000 cm⁻¹. spectroscopyonline.com

Aliphatic C-H stretching vibrations: Methyl and methylene groups exhibit stretching vibrations generally below 3000 cm⁻¹. spectroscopyonline.com

C-O stretching vibration of the ether group: Aromatic ethers typically show a strong C-O stretching band in the region of 1250-1000 cm⁻¹.

Aromatic ring vibrations (skeletal vibrations): These vibrations give rise to multiple bands in the fingerprint region (below 1500 cm⁻¹), which are unique to the specific aromatic substitution pattern. azooptics.com

C-H bending vibrations: Various bending modes for methyl and methylene groups appear in the fingerprint region.

While specific peak positions can be influenced by the molecular environment, the presence and location of these characteristic bands in the FTIR spectrum of this compound allow for the identification of its key functional groups, confirming its structure as an aromatic ether with methyl and ethyl substituents. Comparing the obtained spectrum to reference spectra from databases is a common practice for confirming compound identification. azooptics.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy Applications

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a widely used technique for obtaining infrared spectra of various samples, including liquids and solids, with minimal sample preparation. azolifesciences.commdpi.com This method involves placing the sample in direct contact with an IR-transparent crystal with a high refractive index. iiconservation.org The infrared beam passes through the crystal and internally reflects, creating an evanescent wave that extends into the sample. iiconservation.org The sample absorbs energy from the evanescent wave at specific wavelengths corresponding to its molecular vibrations, and the attenuated reflected beam is measured. iiconservation.org

ATR-IR is particularly useful for analyzing samples in their native state, making it suitable for routine analysis and quality control. azolifesciences.commdpi.com Applications span various fields, including the analysis of food products, polymers, and forensic samples. azolifesciences.commdpi.comthermofisher.com For organic compounds like this compound, ATR-IR provides a vibrational fingerprint that can be used for identification and confirmation of functional groups, such as C-H stretches in the aromatic ring and alkyl groups, C-O stretches from the ether linkage, and characteristic aromatic ring vibrations. benchchem.com ATR-IR spectra for 1-ethoxy-4-methylbenzene are available in spectroscopic databases. nih.govnih.gov

Vapor Phase IR Spectroscopy for Gas-Phase Characterization

Vapor Phase IR spectroscopy involves obtaining the infrared spectrum of a substance in its gaseous state. Unlike condensed phases (liquids or solids), molecules in the gas phase are relatively far apart and exhibit rotational fine structure in their IR spectra in addition to vibrational transitions. irdg.orgthermofisher.com This rotational structure provides detailed information about the molecule's geometry and dynamics. irdg.org

Gas phase IR spectra typically feature sharp absorption bands compared to the broader bands observed in condensed phases due to reduced intermolecular interactions. irdg.orgspectroscopyonline.com Obtaining gas phase spectra often requires longer path lengths compared to liquid samples because the concentration of molecules is much lower in the gas phase at typical pressures. irdg.org Vapor Phase IR spectroscopy is valuable for studying the intrinsic vibrational properties of molecules free from solvent or solid-state effects. irdg.orgnih.gov

Vapor Phase IR spectra for 1-ethoxy-4-methylbenzene have been documented in spectroscopic databases. nih.govnih.govnist.gov Analysis of these spectra can provide detailed information about the vibrational modes of this compound in the gas phase, contributing to a comprehensive understanding of its molecular structure and behavior in this state. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of light in the ultraviolet (100-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. azooptics.combspublications.net This technique probes electronic transitions within molecules, specifically the promotion of valence electrons from lower-energy molecular orbitals to higher-energy orbitals upon absorption of UV or visible light. shu.ac.uklibretexts.org

Electronic Absorption Spectra and Chromophore Interactions

The UV-Vis spectrum of a molecule reveals absorption bands at specific wavelengths, which are characteristic of the molecule's electronic structure and the presence of chromophores. azooptics.combspublications.net Chromophores are functional groups or regions of a molecule that absorb UV-Vis light, typically involving pi electrons or heteroatoms with non-bonding electrons (n electrons). shu.ac.uklibretexts.orgvscht.czmsu.edu Common electronic transitions observed in the UV-Vis range include pi to pi* (π→π) and n to pi (n→π*) transitions. shu.ac.uklibretexts.orgmsu.edu

Aromatic rings are significant chromophores, exhibiting characteristic absorption bands in the UV region due to π→π* transitions. libretexts.orgvscht.czmsu.edu Substituents on the aromatic ring, known as auxochromes (such as the ethoxy and methyl groups in this compound), can influence the position and intensity of these absorption bands by altering the electron distribution within the molecule. azooptics.comvscht.czmsu.edu This can lead to bathochromic (red) shifts (to longer wavelengths) or hypsochromic (blue) shifts (to shorter wavelengths), as well as hyperchromic (increased intensity) or hypochromic (decreased intensity) effects. vscht.czmsu.edu

For this compound, the benzene ring serves as the primary chromophore. The attached ethoxy and methyl groups act as auxochromes, influencing the electronic transitions of the aromatic system. While specific UV-Vis spectral data for this compound were not detailed in the provided search results, aromatic ethers generally exhibit absorption in the UV region related to the electronic transitions of the substituted benzene ring. msu.edunih.gov Analysis of the UV-Vis spectrum of this compound would provide information on its electronic absorption characteristics and how the ethoxy and methyl substituents perturb the aromatic chromophore.

Quantitative Spectrophotometric Method Development

UV-Vis spectroscopy is widely used for the quantitative analysis of compounds that absorb UV or visible light. azooptics.comlibretexts.orgscribd.comijprajournal.comrepligen.com The quantitative relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, the path length of the light beam through the solution, and the molar absorptivity (a constant specific to the substance and wavelength). bspublications.netshu.ac.ukvscht.czlibretexts.orgscribd.com

Developing a quantitative spectrophotometric method involves selecting an appropriate wavelength for analysis, typically the wavelength of maximum absorbance (λmax) to maximize sensitivity. scribd.comijprajournal.com A calibration curve is then prepared by measuring the absorbance of solutions with known concentrations of the analyte. scribd.comrepligen.com The concentration of an unknown sample can then be determined by measuring its absorbance at the selected wavelength and comparing it to the calibration curve. scribd.comrepligen.com

For this compound, if it exhibits sufficient absorbance in the UV-Vis region, quantitative methods could be developed based on the Beer-Lambert Law. This would involve identifying the λmax of this compound and establishing a linear relationship between its concentration and absorbance at that wavelength. Such methods are valuable for determining the concentration of this compound in various matrices, provided there are no significant interferences from other absorbing substances at the chosen wavelength. scribd.com

Computational Chemistry and Theoretical Studies of 4 Methylphenetole

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, are central to understanding the intrinsic properties of 4-Methylphenetole. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to predict molecular properties and energetics. researchgate.netyoutube.com

The electronic structure of this compound dictates its reactivity and intermolecular interactions. It is characterized by a benzene (B151609) ring substituted with an electron-donating ethoxy group (-OCH₂CH₃) and a methyl group (-CH₃) at the para position. Quantum calculations can elucidate the distribution of electrons and the nature of the chemical bonds within the molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For aromatic ethers like this compound, the HOMO is typically a π-orbital associated with the benzene ring, and its energy is raised by the electron-donating substituents. This makes the aromatic ring susceptible to electrophilic attack.

Natural Bond Orbital (NBO) analysis can provide further details on charge distribution and hybridization. The oxygen atom of the ethoxy group is expected to have a significant negative partial charge, while the attached aromatic and ethyl carbons carry positive charges.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical results from DFT calculations for similar aromatic ethers, as specific literature values for this compound are not available.)

The most significant conformational freedom involves the rotation around the C(aryl)-O-C(ethyl)-C(methyl) dihedral angles. A potential energy surface (PES) scan can be performed computationally to map the energy changes as a function of bond rotation. skku.eduq-chem.comq-chem.com This process involves systematically changing a dihedral angle and optimizing the rest of the molecular geometry at each step to find the lowest energy pathway between conformers. skku.eduyoutube.com

Table 2: Relative Energies of Key this compound Conformers (Note: This table presents hypothetical data based on conformational principles of similar molecules, illustrating expected energy differences.)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound over time, providing insights into its dynamic properties in different environments (e.g., in a solvent or as part of a larger system). These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, diffusion, and interactions with surrounding molecules. While specific MD studies on this compound are not prominent in the literature, the methodology would be invaluable for understanding its behavior in condensed phases.

Prediction and Validation of Spectroscopic Data

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. science.gov Calculations for this compound would predict distinct signals for the aromatic protons, the methyl protons, and the ethoxy group's methylene (B1212753) and methyl protons. These predicted shifts can be correlated with experimental spectra to confirm the molecular structure. chemicalbook.comacademicjournals.org

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations help in assigning specific absorption bands to the corresponding molecular motions, such as C-H stretches, C-O ether stretches, and aromatic ring vibrations.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify the minimum energy pathway from reactants to products. nih.gov A crucial part of this is locating the transition state—the highest energy point along the reaction coordinate—which determines the activation energy of the reaction. skku.edu For example, modeling the electrophilic substitution on the aromatic ring would involve calculating the structures and energies of the intermediate carbocations (sigma complexes) and the corresponding transition states to predict the regioselectivity of the reaction.

Structure-Activity Relationship (SAR) Modeling for Derivatives

For derivatives of this compound, computational chemistry can be used to build Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models. These models correlate calculated molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) of a series of related compounds with their measured biological activity or other properties. By establishing a statistically significant correlation, these models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced properties. For instance, modifying the substituents on the aromatic ring of this compound and calculating properties like HOMO/LUMO energies and molecular shape could help in designing derivatives for specific applications.

Environmental Behavior and Safety Implications in Research Contexts

Peroxide Formation Mechanisms and Hazard Assessment

Peroxide-forming chemicals (PFCs) can generate and accumulate peroxide crystals during normal storage. louisville.edu These peroxides are highly unstable and can detonate violently when subjected to thermal or mechanical shock, friction, or light. utexas.eduucsb.edu Ethers are a particularly notorious class of compounds known for this hazardous behavior. utexas.edu

The formation of peroxides in ethers occurs through a free-radical chain reaction known as auto-oxidation, which is initiated by the interaction of the ether with molecular oxygen. concordia.cantu.edu.sgjove.comvumc.org This process does not require external energy and can occur under ambient storage conditions. utexas.eduuccs.edu

The mechanism involves three main stages:

Initiation: A hydrogen atom is abstracted from the carbon atom adjacent to the ether's oxygen (the α-carbon), forming a free radical. ntu.edu.sgjove.com

Propagation: This carbon radical then reacts with molecular oxygen (O₂) to create a peroxy radical. ntu.edu.sgjove.compearson.com The peroxy radical subsequently abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon radical, which continues the chain reaction. ntu.edu.sgjove.com

Termination: The reaction ceases when two radicals combine to form a non-radical product. ntu.edu.sgjove.com

Over time, this repetitive cycle leads to the accumulation of hydroperoxides and dialkyl peroxides within the solvent. ntu.edu.sgjove.comyoutube.com These accumulated peroxides are less volatile than the parent ether, meaning that as the solvent evaporates, the concentration of the explosive peroxides in the remaining liquid increases, heightening the risk of an explosion. louisville.edufsu.edusigmaaldrich.com

Chemicals with the potential for peroxide formation are categorized into different classes based on the severity and nature of the hazard they present. ubc.cautexas.edumsstate.edu While classifications can vary slightly between different safety guidelines, a common system divides them into four groups.

Classification of Peroxide-Forming Chemicals
ClassDescriptionExamplesGeneral Handling Guideline
Class AChemicals that form explosive levels of peroxides without concentration, even in unopened containers. utexas.edumsstate.eduberkeley.edu They pose a severe hazard. ubc.capitt.eduIsopropyl ether, Divinyl ether, Potassium amide, Sodium amide. utexas.eduuccs.eduDispose of within 3 months of receipt. utexas.eduvumc.orgpitt.edu
Class BChemicals that become a peroxide hazard upon concentration (e.g., through distillation or evaporation). utexas.eduberkeley.eduubc.caDiethyl ether, Tetrahydrofuran (THF), Dioxane, Cumene. sigmaaldrich.comucsc.eduTest for peroxides before use or dispose of within 1 year. ubc.casigmaaldrich.com
Class CChemicals that can undergo hazardous auto-polymerization as a result of peroxide accumulation. utexas.edumsstate.eduberkeley.eduStyrene, Butadiene, Vinyl acetate, Methyl methacrylate. msstate.eduumn.eduDispose of or test within 6-12 months; uninhibited chemicals should be disposed of within 24 hours. uccs.eduucsc.edu
Class DChemicals that may form peroxides but cannot be clearly placed in the other classes. utexas.edumsstate.edutcu.edu This list includes compounds like p-Chlorophenetole. msstate.eduucsc.eduAcrolein, Cyclooctene, Diallyl ether. ucsc.edutcu.eduTest for peroxide formation periodically. ubc.caucsc.edu

Based on its chemical structure as an ether, 4-Methylphenetole is recognized as a potential peroxide-forming chemical. While not always explicitly listed, related compounds such as n-Methylphenetole, p-Chlorophenetole, and o,p-Iodophenetole are often categorized as Class D peroxide formers. vumc.orgmsstate.eduucsc.edu Therefore, it is prudent to handle this compound as a Class D peroxide-forming chemical.

Several environmental factors can initiate and accelerate the rate of auto-oxidation and peroxide accumulation in susceptible chemicals. louisville.edu

Oxygen Exposure: The presence of atmospheric oxygen is essential for the auto-oxidation process to occur. concordia.cawashington.eduosu.edu Containers that have been opened, are only partially full, or are not sealed tightly allow for continuous oxygen exposure, promoting peroxide formation. washington.edued.ac.uk

Light: Exposure to light, particularly UV light, acts as a catalyst for the free-radical chain reaction, accelerating the rate of peroxide formation. louisville.educoncordia.cafsu.eduwashington.eduosu.edu

Heat: Elevated temperatures also increase the rate of peroxide formation. louisville.eduutexas.eduosu.edu

Contamination: The presence of metal contaminants can also catalyze the decomposition of peroxides, which can be hazardous. louisville.edu

Strategies for Mitigating Peroxide Hazards in Laboratory Environments

To safely manage peroxide-forming chemicals like this compound, a multi-faceted approach involving chemical inhibition, proper handling and storage, and regular testing is required. utexas.edu

To slow the rate of auto-oxidation, manufacturers often add chemical inhibitors to peroxide-forming solvents. louisville.eduuccs.edumsstate.edu

Mechanism of Inhibition: A common inhibitor is Butylated Hydroxytoluene (BHT), which acts as a free-radical scavenger. louisville.educoncordia.cauccs.edu It preferentially reacts with and neutralizes the peroxy radicals, thus interrupting the chain propagation step of auto-oxidation. louisville.eduuccs.edu

Inhibitor Exhaustion: These inhibitors are consumed over time as they perform their function. louisville.eduuccs.edu Once the inhibitor is depleted, the solvent is no longer protected, and peroxide formation can proceed. louisville.eduuccs.edu It is also important to note that processes like distillation can remove the inhibitor entirely, leaving the purified solvent highly susceptible to rapid peroxide formation. louisville.eduuccs.edu Some inhibitors require the presence of small amounts of oxygen to function effectively and should not be stored under a completely inert atmosphere. concordia.cafsu.edupitt.edu

Regularly testing for the presence of peroxides is crucial, even in inhibited solvents, to ensure the inhibitor has not been exhausted. umn.edu If peroxides are detected at low levels (e.g., < 80 ppm), adding more BHT can help inhibit further formation, though it will not destroy peroxides already present. umn.eduwashington.edu

Strict adherence to established safety protocols is the most effective way to prevent accidents involving peroxidizable chemicals. utexas.eduberkeley.edu

Safe Laboratory Practices for Peroxidizable Ethers
ProtocolDescription
Purchasing & InventoryPurchase chemicals in small quantities that will be consumed within their safe shelf life. pitt.eduosu.edumit.eduutep.edu Maintain a careful inventory of all peroxide-forming chemicals. washington.eduutep.edu
LabelingAll containers must be clearly labeled with the date received, the date opened, and the date of the last peroxide test. utexas.edumit.eduunc.eduuci.edu Use specific warning labels for peroxide formers. washington.edugettysburg.edu
StorageStore in sealed, air-impermeable, opaque or amber glass containers to protect from air and light. pitt.eduwashington.eduuci.eduvumc.org Store away from heat, ignition sources, and incompatible materials in a designated flammable materials cabinet. utexas.eduuci.eduvumc.org Consider storing under an inert atmosphere like nitrogen, except for chemicals with inhibitors that require oxygen. pitt.eduosu.eduuci.edu
HandlingVisually inspect containers for signs of peroxide formation (e.g., crystal formation, discoloration, viscous liquid) before moving or opening them. louisville.eduutexas.edued.ac.ukwcu.edu If crystals are present, DO NOT touch or open the container; treat it as a potential explosive and contact safety personnel immediately. utexas.edupitt.eduwcu.eduuab.edu Never distill or evaporate peroxidizable solvents to dryness; always leave a residual volume of at least 10-20%. utexas.edupitt.eduwcu.edu
TestingPeriodically test for the presence of peroxides, especially before any distillation or concentration procedure. utexas.eduwashington.edumit.edu Commercially available test strips are a convenient method. washington.eduuwyo.edu A peroxide concentration above 30-100 ppm is often considered hazardous and requires immediate action. msstate.eduubc.cawcu.eduuwyo.edu
DisposalDispose of chemicals before their expiration date or if they exceed safe peroxide levels. utexas.edupitt.edumit.edu All disposals must be handled through the institution's environmental health and safety department. utexas.edu Empty containers should be triple-rinsed before being discarded. wcu.edu

Environmental Fate and Degradation Mechanisms (from a research perspective)

The environmental fate of a chemical compound is dictated by a combination of its intrinsic properties and the characteristics of the receiving environment. For this compound, a comprehensive understanding of its behavior in various environmental compartments—such as soil, water, and air—is crucial for assessing its potential persistence and transformation. Research into the environmental fate of this compound is not extensive; however, by examining studies on structurally similar compounds, including phenetole (B1680304), alkylphenols, and other aryl ethers, a theoretical framework for its degradation can be established. The primary degradation mechanisms anticipated for this compound are biodegradation, photodegradation, and hydrolysis.

The persistence of a chemical in the environment is a key hazard criterion. It is not a property that can be directly measured in the field but is instead estimated using models that integrate data on a chemical's half-life, partitioning behavior, and the nature of the environment into which it is released nih.gov.

Biodegradation

Biodegradation is a critical process in the environmental attenuation of organic compounds. It involves the breakdown of substances by microorganisms. While specific studies on the biodegradation of this compound are scarce, research on analogous compounds offers valuable insights. For instance, the degradation of alkylphenol ethoxylates (APEs), which are widely used surfactants, has been extensively studied. These compounds biodegrade into more persistent metabolites like alkylphenols (e.g., nonylphenol and octylphenol) nih.govresearchgate.net. This suggests that the alkyl and ether moieties of this compound could be susceptible to microbial attack.

Research on the biodegradation of tri-p-cresyl phosphate, which shares the p-cresol (B1678582) structural component with this compound, has shown that it can be degraded in activated sludge systems, with p-hydroxybenzoic acid identified as a major metabolite nih.gov. This indicates that the aromatic ring of this compound could undergo oxidation to form phenolic intermediates.

Furthermore, studies on the microbial degradation of ethers, such as diethyl ether, by Rhodococcus sp. have demonstrated that the cleavage of the ether bond is a feasible pathway frontiersin.orgepa.goveeer.org. The initial step in the degradation of phenetole by certain bacterial strains is proposed to be the oxidation of the Cα-methylene group of the ethyl ether side chain frontiersin.orgepa.goveeer.org. A similar mechanism could be anticipated for this compound, leading to the formation of 4-methylphenol (p-cresol) and acetaldehyde. The resulting 4-methylphenol could then be further degraded.

The rate and extent of biodegradation are influenced by environmental conditions. Aerobic conditions generally favor the biotransformation of APE metabolites compared to anaerobic conditions nih.gov. The presence of other organic matter and the specific microbial communities in the soil or water will also play a significant role.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. For aromatic compounds like this compound, direct photolysis can occur through the absorption of ultraviolet (UV) radiation from sunlight, leading to the excitation of electrons and subsequent bond cleavage. Indirect photolysis can also occur, where other light-absorbing molecules in the environment (photosensitizers) generate reactive species, such as hydroxyl radicals, that then react with the compound.

Studies on the photochemical degradation of nonylphenol and its ethoxylates in natural waters have demonstrated that this can be a significant removal pathway aku.edu.tr. Given its aromatic structure, this compound is expected to absorb UV light, making photodegradation a plausible environmental fate process. The presence of a methyl group and an ethoxy group on the benzene (B151609) ring will influence the electronic properties and, consequently, the photoreactivity of the molecule.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, and potentially at elevated temperatures, the ether bond can be cleaved.

Research on the hydrolysis of aryl methyl ethers over zeolites has shown that the ether bond can be broken, although this typically requires catalytic conditions that may not be prevalent in the natural environment vims.eduresearchgate.net. Nickel-catalyzed hydrolysis of aryl ethers has also been demonstrated in research settings, indicating that under specific catalytic conditions, the C-O bond can be cleaved nih.gov. While these studies point to the possibility of hydrolysis, it is generally considered a slow degradation pathway for aryl ethers under typical environmental conditions chemspider.com.

Data on Environmental Persistence

The following table summarizes the expected degradation pathways and potential intermediate products of this compound based on research on analogous compounds.

Degradation Pathway Potential Intermediate Products Influencing Factors
Biodegradation4-Methylphenol (p-Cresol), Acetaldehyde, p-Hydroxybenzoic acidMicrobial population, Oxygen availability, Temperature, pH
PhotodegradationPhenolic compounds, Carbonyl compoundsSunlight intensity, Presence of photosensitizers, Water clarity
Hydrolysis4-Methylphenol (p-Cresol), EthanolpH, Temperature, Presence of catalysts

Applications of 4 Methylphenetole in Advanced Research and Industrial Chemistry

Role in Fine Chemical Synthesis and Specialty Chemicals

4-Methylphenetole is utilized as an intermediate in the synthesis of a variety of chemical compounds benchchem.com. Its ether functional group makes it valuable in organic synthesis benchchem.com.

Precursor for Substituted Aromatic Derivatives

The electron-rich aromatic system of this compound facilitates electrophilic substitution reactions, making it a useful precursor for the synthesis of substituted aromatic derivatives benchchem.com. This reactivity allows for the introduction of various functional groups onto the benzene (B151609) ring, leading to the formation of more complex molecules. Examples of downstream products that can be derived include 4-ETHOXYBENZONITRILE and 3,5-dinitrotoluene (B12062) chembk.com.

Utility in Pharmaceutical and Agrochemical Intermediates

The compound serves as an intermediate in the production of pharmaceuticals and agrochemicals benchchem.com. Its structure allows for modifications that can be incorporated into the synthesis of active pharmaceutical ingredients (APIs) and components for pesticide formulations benchchem.com.

Contributions to Flavor and Fragrance Chemistry: Mechanistic and Synthetic Aspects

This compound is widely used in the synthesis of fragrances and flavors chembk.comguidechem.comchembk.comparchem.com. It is described as having a sweet, floral odor guidechem.com. Its application in this field plays a crucial role in the production of perfumes, cosmetics, and food additives guidechem.com. The compound's stability under various conditions makes it suitable for these applications guidechem.com.

Research into Related Compounds and Their Biological Activities

Research extends to the biological activities of compounds structurally related to phenetole (B1680304), including substituted phenetoles and diaminophenetole derivatives ontosight.aiontosight.aincats.iocymitquimica.com. Phenolic compounds in general have demonstrated antimicrobial properties nih.govmdpi.commdpi.commdpi.com.

Studies on Diaminophenetole Derivatives in Hair Colorant Chemistry

Diaminophenetole derivatives, such as 2,4-Diaminophenetole sulfate (B86663), are employed in hair colorant chemistry lookchem.comscribd.combenchchem.com. Specifically, 2,4-Diaminophenetole sulfate is used as a dye intermediate in oxidative hair coloring systems lookchem.combenchchem.com. It is noted as an alternative to p-phenylenediamine (B122844) (PPD), a common ingredient in hair dyes known for its potential to cause sensitization benchchem.comavivahealth.com. Studies suggest that 2,4-diamino-5-methylphenetole may have a lower sensitization potential compared to PPD benchchem.com. These derivatives contribute to achieving a range of hair colors lookchem.combenchchem.com.

Investigations of Antimicrobial Activities of Substituted Phenetoles (e.g., 2-Isopropyl-5-methylphenetole)

Investigations into the antimicrobial activities of substituted phenetoles often involve related phenolic compounds like thymol (B1683141) (2-isopropyl-5-methylphenol) and its derivatives nih.govresearchgate.netgoogle.comnih.govnih.gov. Thymol, a monoterpene phenol, is known for its antimicrobial properties against various bacteria nih.govresearchgate.netnih.govnih.gov. Studies have evaluated the antimicrobial activities of 2-isopropyl-5-methylphenol and its structural analogs against food-borne bacteria researchgate.net. For instance, 2-isopropyl-5-methylphenol exhibited notable activity against several food-borne bacterial strains researchgate.net. Another related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has also shown antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

Research findings on the antimicrobial activity of 2-isopropyl-5-methylphenol against food-borne bacteria include minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values researchgate.net.

CompoundBacteria TestedMIC (µg/mL)MBC (µg/mL)
2-Isopropyl-5-methylphenolSix food-borne bacteria5-6.256.25-12.5

Data derived from research on antimicrobial activities of 2-isopropyl-5-methylphenol analogs researchgate.net.

The structure-activity relationships of these substituted phenols and phenetoles are explored to understand how structural modifications influence their biological effects mdpi.comgoogle.com.

Exploration of Other Bioactive Analogues

The chemical scaffold of this compound (1-ethoxy-4-methylbenzene) serves as a basis for the exploration of structurally related compounds, or analogues, with potentially enhanced or novel biological activities. Research in advanced and industrial chemistry often involves synthesizing and evaluating such derivatives to understand the impact of structural modifications on biological profiles, a field known as structure-activity relationship (SAR) studies.

While this compound itself finds use as a chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals [PubChem 2, 11], the exploration of its analogues has revealed promising bioactivities, including cytotoxicity, antioxidant effects, and antimicrobial properties. These investigations highlight how variations in the substituents on the aromatic ring or modifications to the ether linkage can significantly influence the biological interactions of these compounds.

Studies have indicated that derivatives structurally related to this compound exhibit cytotoxicity against certain cancer cell lines. For instance, some analogues have shown activity against MCF-7 breast cancer cells with IC50 values reported around 13 μM [PubChem 2]. This suggests that modifications to the phenetole structure can lead to compounds with potential antiproliferative effects.

Furthermore, compounds similar in structure to this compound have demonstrated the ability to reduce oxidative stress in neuronal models, indicating potential antioxidant properties [PubChem 2]. This aligns with broader research into phenolic compounds and ethers, where the presence and position of substituents on the aromatic ring are known to influence antioxidant capacity [PubChem 6].

The introduction of different functional groups onto the this compound core or related phenetole structures has also been explored for antimicrobial activity. For example, derivatives synthesized using phenetole as a starting material, such as certain 4-(4-substituted phenyl) thiazole (B1198619) compounds, have shown antibacterial effects [PubChem 3]. SAR studies in related alkoxy-substituted aromatic systems, such as 4-alkoxy-2-arylquinoline derivatives, have demonstrated that the nature and position of substituents, including the length of alkyl chains in the alkoxy group, can significantly impact antimicrobial and antioxidant activities [PubChem 9]. Similarly, studies on N-phenylacetamide derivatives have shown that the position and type of substituents on the aryl ring are crucial for antibacterial potential [PubChem 8].

The exploration of analogues also extends to compounds like 2,4-diamino-5-methylphenetole hydrochloride, which has been investigated in the context of hair dye formulations. This analogue has shown lower sensitization potential compared to other common intermediates and has also exhibited antioxidant properties and in vitro cytotoxic effects against certain cancer cell lines [PubChem 5]. Comparative analyses of related compounds, such as 2-amino-5-methylphenol (B193566) hydrochloride and its methoxy (B1213986) analogue, have revealed that subtle changes in substituents (e.g., methyl vs. methoxy) can alter physicochemical properties like polarity and lipophilicity, consequently affecting biological activity [PubChem 5].

While comprehensive, direct comparative datasets for this compound against a wide range of its analogues for a single biological activity are dispersed across various research areas, the findings collectively underscore the potential of the phenetole scaffold for generating bioactive molecules through targeted structural modifications. Future research is likely to continue exploring this class of compounds, leveraging detailed SAR studies to optimize desired biological activities for various applications in advanced research and industrial chemistry.

Selected Bioactive Analogues and Reported Activities

Compound NameReported Bioactivity Examples
This compoundChemical intermediate for pharmaceuticals/agrochemicals [PubChem 2, 11]
Analogues (general)Cytotoxicity (e.g., against MCF-7 cells, IC50 ~13 μM) [PubChem 2]
Analogues (general)Reduction of oxidative stress in neuronal models (Antioxidant activity) [PubChem 2]
2,4-Diamino-5-methylphenetole HClAntioxidant activity, Cytotoxicity (in vitro against cancer cell lines) [PubChem 5]
4-(4-Substituted phenyl) thiazole derivatives (synthesized from phenetole)Antibacterial activity [PubChem 3]

Future Research Directions and Emerging Challenges

Development of Green Chemistry Approaches for 4-Methylphenetole Synthesis

The chemical industry is increasingly focused on adopting green chemistry principles to minimize environmental impact and improve process efficiency. For this compound synthesis, this translates to research into alternative, more sustainable methods compared to traditional routes like the Williamson ether synthesis, which can involve hazardous reagents and generate significant waste benchchem.comchinayyhg.com.

Future research directions in this area include the exploration of solvent-free reactions, the use of renewable feedstocks, and the development of energy-efficient processes ijnc.irpjoes.com. Acid-catalyzed dehydration, for instance, offers a solvent-free route for synthesizing aromatic ethers by condensing phenols with alcohols in the presence of Brønsted acids benchchem.com. While less common than the Williamson synthesis, optimizing such methods falls under the purview of green chemistry. Additionally, the use of supercritical fluids and biocatalysis are emerging areas within green chemistry that could be explored for this compound synthesis ijnc.irpjoes.com. Challenges include achieving high yields and selectivity comparable to established methods while adhering to green chemistry principles chinayyhg.comresearchgate.net.

Exploration of Novel Reaction Pathways and Catalysis

Exploring novel reaction pathways and catalytic systems is crucial for developing more efficient and selective synthesis of this compound and its derivatives. While the Williamson ether synthesis is a cornerstone, alternative catalytic approaches are being investigated.

The Ullmann reaction, a copper-mediated coupling of aryl halides with alcohols, presents an alternative catalytic route offering functional group tolerance and milder conditions benchchem.com. Research is ongoing to optimize catalytic systems for such reactions, potentially involving novel copper complexes or other transition metal catalysts. Challenges in this area include improving catalyst activity, reducing catalyst loading, and enhancing reaction scalability benchchem.com. Furthermore, exploring photocatalysis or electrocatalysis could lead to entirely new and potentially more sustainable synthetic routes for aromatic ethers. Investigating the mechanistic details of these novel catalytic pathways, often aided by computational studies, is essential for rational catalyst design and optimization nih.gov.

Advanced Spectroscopic and Structural Elucidation Methodologies

Precise structural characterization and analysis are fundamental to chemical research. For this compound and related compounds, advanced spectroscopic techniques play a vital role in confirming structure, identifying impurities, and studying reaction mechanisms.

Future research will likely focus on applying and developing more sophisticated spectroscopic methods for the analysis of aromatic ethers. This includes advancements in Nuclear Magnetic Resonance (NMR) spectroscopy, such as 2D-NMR techniques (e.g., COSY, ADEQUATE) for detailed structural elucidation, and potentially solid-state NMR for studying the compound in different phases or matrices teachmint.comslideshare.net. Mass spectrometry, particularly hyphenated techniques, will continue to be crucial for identifying reaction products and intermediates, as well as for environmental analysis teachmint.comteachmint.comarchive.org. The development of multimodal spectroscopic approaches and the integration of machine learning for interpreting complex spectral data are also emerging areas that can significantly accelerate structure elucidation chemrxiv.org. Challenges lie in analyzing increasingly complex samples and developing methods for in situ monitoring of reactions.

Integration of Computational and Experimental Approaches for Material Design

Computational chemistry plays an increasingly important role in complementing experimental studies, particularly in material design and understanding reaction mechanisms. Integrating computational and experimental approaches can accelerate the discovery and optimization of new materials and processes involving this compound.

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide insights into the electronic structure, reactivity, and physical properties of this compound and its interactions with other molecules or surfaces nih.govmoldesignx.comresearchgate.net. These simulations can help predict reaction pathways, design catalysts with improved activity and selectivity, and model the behavior of this compound in different environments or materials nih.gov. Future research involves developing more accurate and efficient computational models for complex systems, validating computational predictions with experimental data, and using computational tools to guide the rational design of new materials incorporating the this compound moiety moldesignx.comresearchgate.net. Challenges include the computational cost of simulating large or complex systems and accurately accounting for environmental effects.

Bioremediation and Environmental Impact Research of Aromatic Ethers

The environmental impact of chemical compounds, including aromatic ethers like this compound, is a significant area of research. Understanding their fate in the environment and developing strategies for remediation are crucial.

Future research on the environmental impact of aromatic ethers will likely focus on their persistence, degradation pathways, and potential toxicity. Bioremediation, utilizing microorganisms to break down pollutants, is an environmentally friendly approach that is being extensively researched for various organic contaminants, including polycyclic aromatic hydrocarbons (PAHs), which share some structural features with aromatic ethers researchgate.nettandfonline.commdpi.comnih.govresearchgate.net. Research is needed to identify and characterize microorganisms capable of degrading this compound and to optimize bioremediation strategies for contaminated soil and water researchgate.nettandfonline.commdpi.com. This could involve bioaugmentation (adding specific microorganisms) or biostimulation (enhancing the activity of native microbes) researchgate.net. Challenges include the often slow degradation rates of persistent organic pollutants and the need to understand the complex interactions within microbial communities mdpi.comresearchgate.net.

Interdisciplinary Research on New Applications and Functional Materials

The versatility of this compound as an intermediate suggests potential for new applications beyond its traditional uses. Interdisciplinary research, combining expertise from chemistry, materials science, biology, and other fields, is essential for exploring these possibilities and developing novel functional materials.

Future research could investigate the incorporation of the this compound structure into polymers, liquid crystals, or other advanced materials with tailored properties benchchem.comlehigh.edu. Its aromatic ring and ether linkage offer opportunities for designing materials with specific electronic, optical, or thermal characteristics. For example, researchers might explore its use in the development of new sensors, electronic components, or functional coatings lehigh.edudokumen.pub. Interdisciplinary collaboration is needed to understand the structure-property relationships of these new materials and to evaluate their performance in various applications. Challenges include the synthesis of complex molecular architectures and the characterization of their bulk and surface properties.

Q & A

Q. Optimization Strategies :

  • Use Reaxys or SciFinder to identify literature-reported conditions (e.g., solvent, catalyst, temperature) .
  • Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., excess alkylating agent) to drive completion.
  • For high purity, employ recrystallization in non-polar solvents (e.g., hexane) .

Q. Example Protocol :

StepReagent/ConditionPurposeReference
14-Methylphenol, NaOH, Diethyl sulfateAlkylation
2Toluene, 80°C, 6hSolvent/Temperature Optimization

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structure via 1^1H NMR (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.2 ppm) and 13^{13}C NMR .
  • GC-MS : Verify molecular ion peak (m/z 136 for C9_9H12_{12}O) and fragmentation patterns.
  • Melting Point : Compare observed values (literature: ~15–17°C) to confirm purity .

Q. Data Validation :

  • Cross-check with published spectra in databases like PubChem or NIST.
  • Report deviations (e.g., impurities in NMR) and troubleshoot via repeated purification .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatility and inhalation risks.
  • Waste Disposal : Collect in designated halogenated waste containers; avoid aqueous sinks .

Q. Emergency Measures :

  • For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Refer to Safety Data Sheets (SDS) for CAS 622-60-6 for toxicity thresholds .

Advanced: How can researchers design experiments to probe the electronic effects of the methoxy group in this compound?

Methodological Answer:

  • Comparative Reactivity Studies :

    • Synthesize analogs (e.g., 4-ethylphenetole) and compare reaction rates in electrophilic substitution (e.g., nitration).
    • Use DFT calculations to map electron density distribution around the aromatic ring.
  • Spectroscopic Probes :

    • UV-Vis spectroscopy to study solvatochromic shifts, reflecting electronic perturbations.
    • IR spectroscopy to analyze C-O bond strength in the methoxy group .

Q. Data Interpretation :

  • Correlate Hammett substituent constants (σ) with observed reactivity trends.
  • Address contradictions by replicating experiments under controlled conditions (e.g., inert atmosphere) .

Advanced: How to resolve discrepancies in reported physicochemical properties of this compound?

Methodological Answer:

  • Systematic Replication :

    • Reproduce synthesis and characterization using protocols from conflicting studies.
    • Control variables (e.g., humidity, purity of starting materials) to isolate causes of variation.
  • Meta-Analysis :

    • Compile data from peer-reviewed journals (avoid non-academic sources like benchchem.com ).
    • Statistically evaluate outliers using tools like Grubbs’ test .

Q. Example Contradiction :

StudyMelting Point (°C)Purity Method
A15–17Recrystallization (hexane)
B12–14Distillation
Resolution : Differences may arise from purification efficacy; repeat with standardized methods .

Advanced: What strategies are viable for toxicological assessment of this compound given limited data?

Methodological Answer:

  • Read-Across Approach :

    • Compare with structurally similar compounds (e.g., 4-methoxybenzyl alcohol or phenetole derivatives).
    • Prioritize in vitro assays (e.g., Ames test for mutagenicity) before animal studies.
  • Computational Toxicology :

    • Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints.
    • Validate predictions with targeted LC-MS/MS assays for metabolites .

Q. Ethical Considerations :

  • Follow institutional review protocols for hazardous chemical testing, aligning with biomedical research ethics frameworks .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.